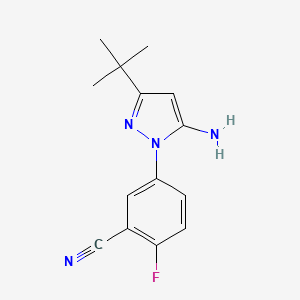
5-(5-Amino-3-(tert-butyl)-1h-pyrazol-1-yl)-2-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Amino-3-(tert-butyl)-1h-pyrazol-1-yl)-2-fluorobenzonitrile is a complex organic compound that features a pyrazole ring substituted with an amino group and a tert-butyl group, along with a fluorobenzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Amino-3-(tert-butyl)-1h-pyrazol-1-yl)-2-fluorobenzonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of 5-amino-3-(tert-butyl)-1H-pyrazole, which can be synthesized by reacting tert-butyl hydrazine with an appropriate diketone under acidic conditions . The resulting pyrazole intermediate is then subjected to further functionalization to introduce the fluorobenzonitrile group. This can be achieved through nucleophilic aromatic substitution reactions, where the pyrazole intermediate reacts with a fluorobenzonitrile derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-Amino-3-(tert-butyl)-1h-pyrazol-1-yl)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(5-Amino-3-(tert-butyl)-1h-pyrazol-1-yl)-2-fluorobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(5-Amino-3-(tert-butyl)-1h-pyrazol-1-yl)-2-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorobenzonitrile group can enhance its binding affinity and specificity through interactions such as hydrogen bonding and π-π stacking .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-5-tert-butyl-1H-pyrazole: Similar structure but lacks the fluorobenzonitrile group.
tert-Butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate: Contains a cyclopropyl group instead of a fluorobenzonitrile group.
Uniqueness
The uniqueness of 5-(5-Amino-3-(tert-butyl)-1h-pyrazol-1-yl)-2-fluorobenzonitrile lies in its combination of a pyrazole ring with a fluorobenzonitrile moiety, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C14H15FN4 |
|---|---|
Molekulargewicht |
258.29 g/mol |
IUPAC-Name |
5-(5-amino-3-tert-butylpyrazol-1-yl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C14H15FN4/c1-14(2,3)12-7-13(17)19(18-12)10-4-5-11(15)9(6-10)8-16/h4-7H,17H2,1-3H3 |
InChI-Schlüssel |
HDFXRMFNJMRWMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC(=C(C=C2)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



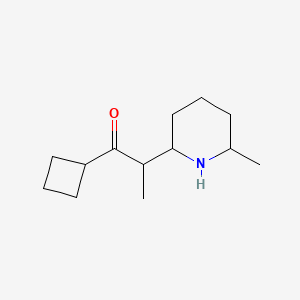
![3-[(2-Methoxycyclohexyl)oxy]azetidine](/img/structure/B13067716.png)

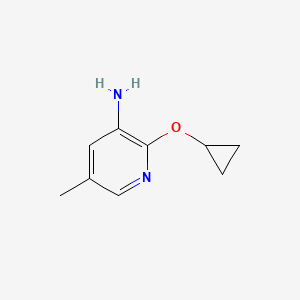
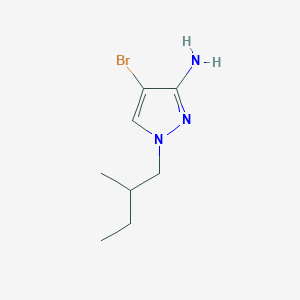
![methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate](/img/structure/B13067752.png)
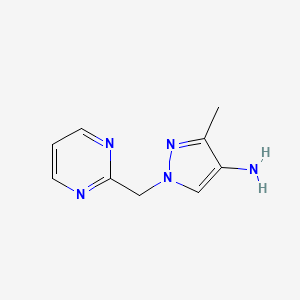
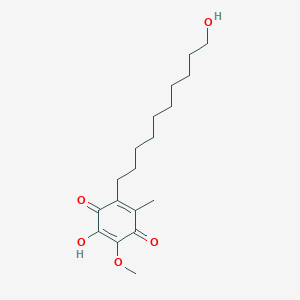

![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13067771.png)


![(1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.0^{2,6}]dodecane-3,5-dione](/img/structure/B13067789.png)
